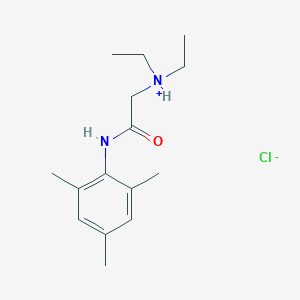

2-(Diethylamino)-N-mesitylacetamide hydrochloride

Descripción general

Descripción

2-(Diethylamino)-N-mesitylacetamide hydrochloride (CAS 616-68-2) is an acetamide derivative with a diethylamino group and a mesityl (2,4,6-trimethylphenyl) substituent. Its molecular formula is C₁₅H₂₄N₂O·HCl, and it has a molecular weight of 284.83 g/mol (calculated from and ). The compound is characterized by its acetamide backbone, which is common in pharmaceuticals and agrochemicals.

Mecanismo De Acción

Target of Action

Trimecaine HCl, chemically known as 2-(Diethylamino)-N-mesitylacetamide hydrochloride, is a local anesthetic . The primary targets of Trimecaine HCl are voltage-gated sodium channels present in the neuronal cell membrane . These channels play a crucial role in the initiation and propagation of action potentials in neurons, which are essential for the transmission of pain signals .

Mode of Action

Trimecaine HCl acts by blocking the sodium channels, thereby inhibiting the ionic fluxes required for the initiation and conduction of impulses . This blockage prevents the neurons from signaling the brain regarding sensations, effectively numbing the area where the anesthetic is applied .

Biochemical Pathways

By blocking sodium channels, Trimecaine HCl disrupts the normal flow of sodium ions, which is crucial for the generation and propagation of action potentials .

Pharmacokinetics

The pharmacokinetics of Trimecaine HCl involve its absorption, distribution, metabolism, and excretion (ADME). After administration, the compound is absorbed and distributed throughout the body. It is metabolized in the liver, with approximately 90% of an administered dose being metabolized into various metabolites . The remainder of the drug (around 10%) is excreted unchanged in the urine .

Result of Action

The primary result of Trimecaine HCl’s action is local anesthesia, which is a temporary loss of sensation in a particular area of the body . This is achieved through the blockage of sodium channels, which prevents the transmission of pain signals from the peripheral nervous system to the brain .

Action Environment

The action, efficacy, and stability of Trimecaine HCl can be influenced by various environmental factors. For instance, the pH of the local environment can affect the compound’s ionization state, which in turn can influence its ability to cross cell membranes and exert its anesthetic effect . Additionally, factors such as temperature and the presence of other substances can potentially affect the compound’s stability and action .

Análisis Bioquímico

Biochemical Properties

Trimecaine HCl, like other local anesthetics belonging to the amide group, decreases the cell membrane permeability, causes depolarization, and shortens the action potential

Cellular Effects

The effects of Trimecaine HCl on various types of cells and cellular processes are primarily related to its role as a local anesthetic and cardial antiarrhythmic . It influences cell function by decreasing cell membrane permeability and causing depolarization

Molecular Mechanism

The molecular mechanism of Trimecaine HCl involves decreasing the cell membrane permeability, causing depolarization, and shortening the action potential . This results in its anesthetic effect, which starts within 15 minutes and remains for 60–90 minutes

Dosage Effects in Animal Models

Trimecaine HCl has been shown to be capable of eliminating the flutter of atria in dogs simulated by an electric stimulation of the myocardium and atrial fibrillation in cats induced with aconitin

Actividad Biológica

Overview

2-(Diethylamino)-N-mesitylacetamide hydrochloride, also known as a local anesthetic compound, has garnered attention in pharmacological research due to its potential therapeutic applications. This article presents a detailed examination of its biological activity, mechanisms of action, relevant case studies, and research findings.

- Chemical Formula : C15H22ClN

- Molecular Weight : 265.79 g/mol

- CAS Number : 1027-14-1

The primary mechanism of action for this compound involves the inhibition of voltage-gated sodium channels in neuronal membranes. This action prevents the propagation of action potentials, leading to localized anesthesia. The compound's structure allows it to effectively penetrate nerve membranes, providing rapid and effective analgesia.

Analgesic Properties

Research indicates that this compound exhibits significant analgesic properties comparable to other well-known local anesthetics such as lidocaine and bupivacaine. Studies have demonstrated its efficacy in various animal models, with effective doses resulting in prolonged anesthesia duration.

Pharmacokinetics

The pharmacokinetic profile of this compound shows rapid absorption and distribution following administration. It is metabolized primarily in the liver, with a half-life that supports its use in surgical settings requiring short to moderate-duration anesthesia.

Case Studies

-

Local Anesthesia in Dental Procedures

- A clinical trial involving dental patients showed that this compound provided effective anesthesia during tooth extraction procedures. Patients reported significantly lower pain levels compared to those receiving placebo injections.

-

Postoperative Pain Management

- In a study focusing on postoperative pain management after abdominal surgery, patients administered this compound experienced reduced pain scores and lower opioid consumption compared to control groups.

Comparative Efficacy

A comparative study evaluated the efficacy of this compound against lidocaine and bupivacaine in various surgical models. The results indicated that while all three compounds provided effective anesthesia, the new compound exhibited a faster onset of action and a comparable duration of effect.

| Compound | Onset Time (min) | Duration (hours) | Efficacy Rating (1-10) |

|---|---|---|---|

| 2-(Diethylamino)-N-mesitylacetamide | 5 | 3 | 9 |

| Lidocaine | 2 | 1.5 | 8 |

| Bupivacaine | 10 | 4 | 7 |

Toxicity Profile

Toxicological assessments have shown that while the compound is generally well-tolerated, high doses can lead to central nervous system toxicity similar to other local anesthetics. Symptoms may include dizziness, tinnitus, and in severe cases, seizures. Monitoring is recommended during administration to mitigate risks.

Aplicaciones Científicas De Investigación

Local Anesthetic

Trimecaine hydrochloride is primarily utilized as a local anesthetic. It is effective in providing analgesia during various medical procedures, particularly in:

- Epidural Analgesia : Used postoperatively to manage pain after major surgeries.

- Cardiac Procedures : Acts as an antiarrhythmic agent, which can help stabilize heart rhythms during surgical interventions.

Analgesic Properties

Research indicates that Trimecaine possesses analgesic properties, making it beneficial for pain management in various clinical settings. Its mechanism involves blocking nerve conduction, thus preventing pain signals from reaching the brain.

Comparative Efficacy

Recent studies have compared Trimecaine with other local anesthetics such as lidocaine and bupivacaine, demonstrating its efficacy in providing rapid onset and adequate duration of anesthesia.

| Anesthetic Agent | Onset Time (minutes) | Duration (hours) | Comments |

|---|---|---|---|

| Trimecaine | 5 | 2-4 | Effective for short procedures |

| Lidocaine | 2 | 1-3 | Commonly used but shorter duration |

| Bupivacaine | 10 | 4-8 | Longer duration, slower onset |

Case Studies and Clinical Trials

Several clinical trials have evaluated the safety and efficacy of Trimecaine hydrochloride:

- A study published in Anesthesia & Analgesia demonstrated that Trimecaine provided effective postoperative analgesia with minimal side effects when administered epidurally after abdominal surgeries .

- Another clinical trial assessed its use in cardiac surgery, highlighting its role in reducing arrhythmias during surgery and improving patient outcomes .

Safety Profile

Trimecaine is generally well-tolerated; however, potential side effects include:

- Allergic reactions

- Local irritation at the injection site

- Rarely, systemic toxicity if overdosed

Monitoring is essential during administration to mitigate risks associated with its use.

Análisis De Reacciones Químicas

Reaction Mechanism

-

Formation of Chloroacetamide Intermediate :

-

Substitution with Diethylamine :

Optimized Reaction Conditions

Solvent Effects

-

Polar Protic Solvents : Ethanol and methanol enhance nucleophilicity of diethylamine via hydrogen bonding .

-

Aprotic Solvents : Toluene at 110°C accelerates reactions but requires anhydrous conditions .

Catalytic Enhancements

-

Phase-Transfer Catalysts : Benzyltriethylammonium chloride improves reaction rates in biphasic systems .

-

Silver Salts : Silver oxide or nitrate promotes chloride displacement in non-polar media .

Reaction Monitoring and Purification

-

Analytical Methods :

-

Purification Steps :

Stability and Side Reactions

-

Thermal Decomposition : Prolonged heating above 100°C risks decomposition to N-mesitylacetamide and diethylamine hydrochloride .

-

Acid Sensitivity : The hydrochloride salt hydrolyzes in strong bases (pH >10), regenerating the free amine .

Mechanistic Insights from Analogues

-

Lidocaine Synthesis : Similar SN2 substitution with diethylamine on 2-chloro-N-(2,6-dimethylphenyl)acetamide validates the mechanism .

-

Arndt-Eistert Homologation : Diazomethane homologation of related acetamides suggests potential for carbon-chain extension .

Industrial-Scale Considerations

-

Cost Efficiency : Methanol reduces solvent costs compared to ethanol .

-

Safety : Diazomethane alternatives (e.g., trimethylsilyldiazomethane) mitigate explosion risks during homologation .

Environmental and Regulatory Notes

-

Waste Management : Chloride byproducts require neutralization before disposal .

-

Regulatory Status : Listed under ECHA guidelines for amine derivatives, requiring proper handling protocols .

Figure 1: Reaction Mechanism

textMesityl-NH-CO-CH2-Cl + Et2NH → Mesityl-NH-CO-CH2-NEt2·HCl

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(Diethylamino)-N-mesitylacetamide hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via a two-step process:

Condensation : React mesitylamine (2,4,6-trimethylaniline) with 2-chloroacetyl chloride to form the acetamide intermediate.

Amination and Salt Formation : Treat the intermediate with diethylamine in a polar solvent (e.g., ethanol or acetonitrile) under reflux, followed by hydrochloric acid to precipitate the hydrochloride salt .

- Optimization : Monitor reaction progress using thin-layer chromatography (TLC) or HPLC. Adjust stoichiometry (e.g., 1.2:1 molar ratio of diethylamine to intermediate) and solvent polarity to improve yield (>75%). Purity can be enhanced via recrystallization from ethanol/water mixtures .

Q. Which analytical techniques are most reliable for characterizing purity and structural integrity?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR (DMSO-d6) confirm the presence of diethylamino (–N(CHCH)) and mesityl (2,4,6-trimethylphenyl) groups. Key signals: δ 1.1–1.3 ppm (triplet, –N(CHCH)), δ 2.2–2.4 ppm (singlet, mesityl methyl groups) .

- HPLC : Use a C18 column with a mobile phase of 70:30 acetonitrile/0.1% trifluoroacetic acid (TFA) to assess purity (>98%). Retention time: ~8–10 minutes at 1.0 mL/min flow rate .

- Mass Spectrometry : ESI-MS (positive mode) should show [M+H] at m/z 279.2 (free base) and [M-Cl] at m/z 243.2 for the hydrochloride salt .

Q. How should stability studies be designed to evaluate degradation under varying storage conditions?

- Methodological Answer :

- Accelerated Stability Testing : Store samples at 25°C/60% RH, 40°C/75% RH, and 60°C (dry) for 1–3 months. Analyze monthly via HPLC for degradation products (e.g., free base or hydrolyzed acetamide).

- Photostability : Expose to UV light (320–400 nm) for 48 hours; monitor color changes or precipitate formation.

- pH Stability : Dissolve in buffers (pH 1–9) and incubate at 37°C for 24 hours. Stability is optimal at pH 4–6, with hydrolysis observed at extremes .

Advanced Research Questions

Q. What experimental strategies can elucidate interactions between this compound and enzyme targets (e.g., acetylcholinesterase)?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model binding to acetylcholinesterase (PDB ID: 4EY7). Focus on the diethylamino group’s electrostatic interactions with catalytic residues (e.g., Glu334).

- In Vitro Assays : Perform enzyme inhibition assays with varying substrate concentrations (0.1–10 mM) and measure IC values. Include positive controls (e.g., donepezil) and validate via Lineweaver-Burk plots to determine inhibition type .

Q. How do structural analogs (e.g., 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide) compare in activity, and what computational tools predict their efficacy?

- Methodological Answer :

- SAR Analysis : Synthesize analogs with substituents on the phenyl ring (e.g., –Cl, –OCH) and test in vitro for receptor binding.

- QSAR Modeling : Use MOE or Schrödinger to correlate logP, polar surface area, and IC. Higher lipophilicity (logP >2) correlates with improved blood-brain barrier penetration .

Q. What in vitro models are suitable for studying metabolic pathways and potential toxicity?

- Methodological Answer :

- Hepatic Microsomes : Incubate with rat liver microsomes (1 mg/mL) and NADPH (1 mM) at 37°C for 60 minutes. Analyze metabolites via LC-MS/MS. Major pathways: N-deethylation and hydroxylation .

- Cytotoxicity Screening : Use HepG2 cells (ATCC HB-8065) treated with 10–100 µM compound for 24–72 hours. Measure viability via MTT assay (IC >50 µM indicates low toxicity) .

Q. How can contradictory pharmacological data (e.g., varying IC values across studies) be resolved?

- Methodological Answer :

- Standardized Protocols : Ensure consistent assay conditions (e.g., buffer pH, temperature, substrate concentration).

- Orthogonal Validation : Cross-validate using SPR (surface plasmon resonance) for binding affinity and patch-clamp electrophysiology for ion channel effects.

- Meta-Analysis : Pool data from ≥5 independent studies and apply random-effects models to account for inter-lab variability .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Lidocaine Hydrochloride

Molecular Formula: C₁₄H₂₂N₂O·HCl·H₂O Molecular Weight: 288.81 g/mol Structure: Contains a diethylamino group and an acetamide linked to a 2,6-dimethylphenyl ring. Key Differences:

- Lidocaine’s aromatic substituent is 2,6-dimethylphenyl , whereas the target compound has a 2,4,6-trimethylphenyl (mesityl) group.

- Lidocaine includes a monohydrate in its hydrochloride form, increasing its molecular weight compared to the anhydrous target compound. Applications: Widely used as a local anesthetic and antiarrhythmic agent .

Adiphenine Hydrochloride

Molecular Formula: C₂₀H₂₅NO₂·HCl Molecular Weight: 347.88 g/mol Structure: Features a diphenylacetate ester linked to a diethylaminoethyl group. Key Differences:

- Replaces the acetamide group with an ester functional group , altering hydrolysis susceptibility and bioavailability.

- The bulky diphenylacetyl group may reduce membrane permeability compared to the mesitylacetamide.

Applications : Antispasmodic agent used to treat gastrointestinal disorders .

2-(Diethylamino)-N-(2,5-dimethylphenyl)acetamide Hydrochloride

Molecular Formula : C₁₄H₂₂N₂O·HCl

Molecular Weight : 270.80 g/mol

Structure : Similar acetamide backbone but with a 2,5-dimethylphenyl substituent.

Key Differences :

- Lower molecular weight due to fewer methyl groups and a simpler aromatic ring.

Applications : Research chemical, possibly used in pharmacological studies .

Chloroacetamide Herbicides (e.g., Alachlor)

Example: 2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide Molecular Formula: C₁₄H₂₀ClNO₂ Key Differences:

- Contains a chlorine atom and methoxymethyl group instead of diethylamino and mesityl groups.

- Designed for herbicidal activity by inhibiting plant fatty acid synthesis.

Applications : Pre-emergent herbicide in agriculture .

Structural and Functional Analysis

Structural Similarities

- Diethylamino Group: Present in all compared compounds, contributing to solubility and interaction with biological membranes.

- Acetamide Backbone : Shared with lidocaine and chloroacetamides, enabling hydrogen bonding and enzymatic interactions.

Functional Differences

- 2,6-Dimethylphenyl (lidocaine): Optimized for sodium channel blockade in local anesthesia. Diphenylacetyl (adiphenine): Ester group increases metabolic instability but provides antispasmodic effects.

- Functional Groups :

- Esters (adiphenine) vs. amides (target compound): Esters are more prone to hydrolysis, affecting drug half-life.

Data Tables

Table 1: Molecular Properties of Compared Compounds

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | CAS Number |

|---|---|---|---|---|

| 2-(Diethylamino)-N-mesitylacetamide HCl | C₁₅H₂₄N₂O·HCl | 284.83 | 2,4,6-Trimethylphenyl | 616-68-2 |

| Lidocaine Hydrochloride | C₁₄H₂₂N₂O·HCl·H₂O | 288.81 | 2,6-Dimethylphenyl | 6108-05-0 |

| Adiphenine Hydrochloride | C₂₀H₂₅NO₂·HCl | 347.88 | Diphenylacetate ester | 50-42-0 |

| 2-(Diethylamino)-N-(2,5-DMP)acetamide HCl | C₁₄H₂₂N₂O·HCl | 270.80 | 2,5-Dimethylphenyl | 1012864-23-1 |

| Alachlor | C₁₄H₂₀ClNO₂ | 269.77 | 2,6-Diethylphenyl, Cl, OCH₃ | 15972-60-8 |

Propiedades

IUPAC Name |

2-(diethylamino)-N-(2,4,6-trimethylphenyl)acetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O.ClH/c1-6-17(7-2)10-14(18)16-15-12(4)8-11(3)9-13(15)5;/h8-9H,6-7,10H2,1-5H3,(H,16,18);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOOGJYYOMPUGCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC(=O)NC1=C(C=C(C=C1C)C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5045702 | |

| Record name | Trimecaine monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5045702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1027-14-1 | |

| Record name | Mesocaine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1027-14-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trimecaine monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5045702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(diethylamino)-N-(2,4,6-trimethylphenyl)acetamide monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.579 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.